

Mestanolone as a 17α -methylated derivative of dihydrotestosterone (DHT)

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Compound of Interest

Compound Name: **Mestanolone**
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Mestanolone: A Technical Guide for Researchers

An In-depth Review of the 17α -Methylated Derivative of Dihydrotestosterone

Abstract

Mestanolone (17α -methyl-dihydrotestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). Characterized by its potent androgenic effects and comparatively weaker anabolic properties, **Mestanolone** has been a subject of interest in both clinical and research settings. This technical guide provides a comprehensive overview of **Mestanolone**, tailored for researchers, scientists, and drug development professionals. It delves into its chemical properties, mechanism of action, pharmacological profile, metabolism, and analytical detection methods. The guide includes detailed experimental protocols for key assays, quantitative data on its biological activity, and visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding of this compound.

Introduction

Mestanolone, also known as methylandrostanolone, is a 17α -methylated derivative of dihydrotestosterone (DHT), a potent endogenous androgen. The addition of a methyl group at the $C17\alpha$ position protects the steroid from first-pass metabolism in the liver, rendering it orally bioavailable.^{[1][2]} Historically, it was developed for the treatment of male hypogonadism, but its use in medicine has largely been discontinued.^[1] It remains a compound of interest in the

fields of endocrinology, toxicology, and anti-doping science due to its potent androgenic activity.

[2]

Chemical and Physical Properties

Mestanolone is a synthetic androstane steroid.[1] Its chemical structure is closely related to DHT, with the only difference being the presence of a methyl group at the 17 α position.[1]

Property	Value
IUPAC Name	(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Synonyms	Methylandrostanolone, 17 α -Methyl-DHT, 17 α -Methyl-5 α -androstan-17 β -ol-3-one
CAS Number	521-11-9
Molecular Formula	C ₂₀ H ₃₂ O ₂
Molar Mass	304.47 g/mol
Melting Point	192-193 °C
Solubility	Insoluble in water; Soluble in acetone, alcohol, ether, ethyl acetate

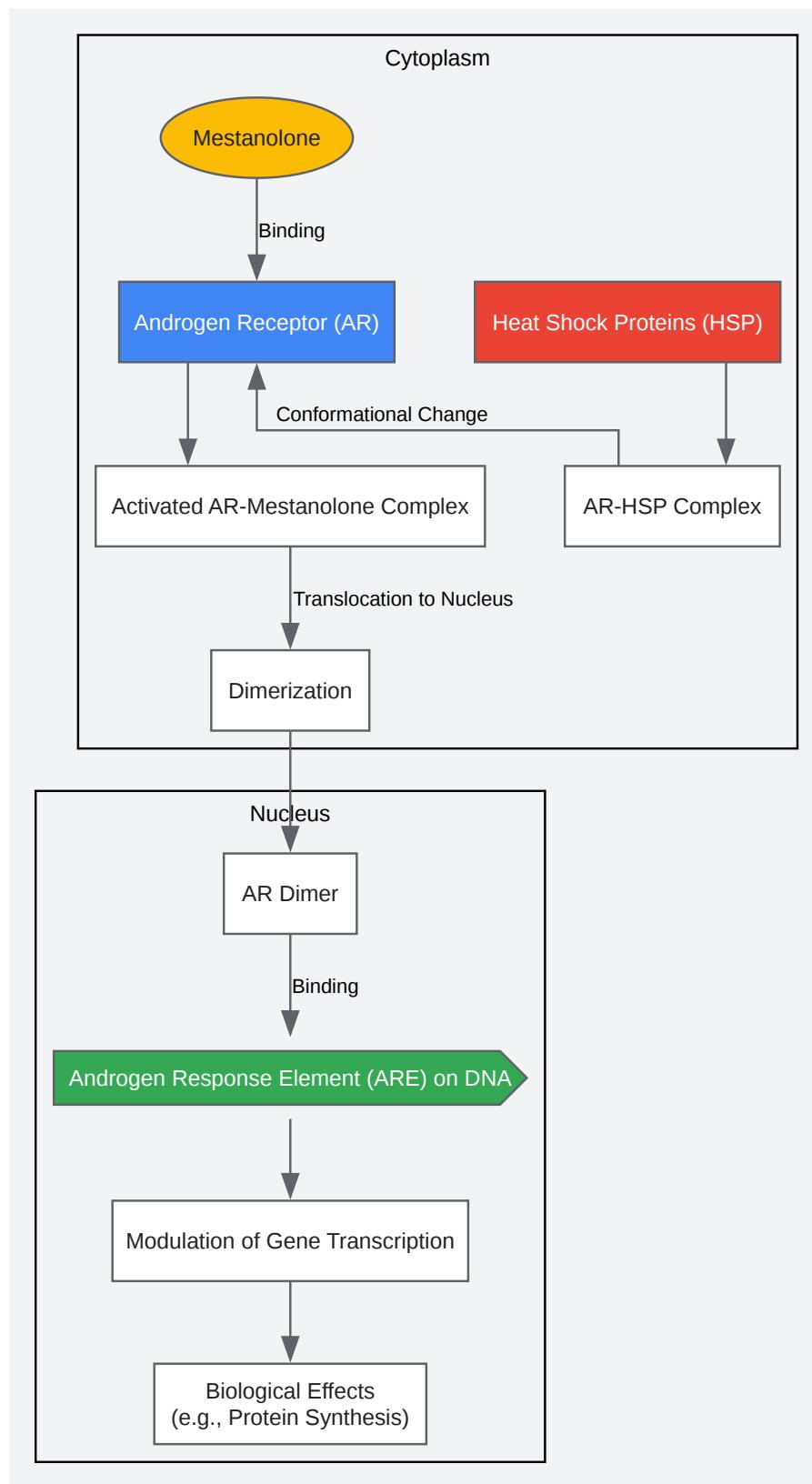
Pharmacology

Mechanism of Action

Mestanolone exerts its effects primarily by acting as a potent agonist of the androgen receptor (AR).[1][2] As a derivative of DHT, it does not undergo aromatization to estrogens, and therefore, estrogenic side effects are not associated with its use.[3]

The binding of **Mestanolone** to the AR in the cytoplasm triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA

sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological and pharmacological effects of the androgen.[4][5]

[Click to download full resolution via product page](#)**Figure 1: Mestanolone-induced Androgen Receptor Signaling Pathway.**

Pharmacodynamics

Mestanolone is characterized by strong androgenic activity and relatively weak anabolic effects.^[1] This is partly due to its inactivation in skeletal muscle by the enzyme 3 α -hydroxysteroid dehydrogenase (3 α -HSD).^[3]

Quantitative Data

Anabolic and Androgenic Activity

A study by Arnold et al. (1963) investigated the anabolic and androgenic activities of several steroids in rats. The anabolic activity was assessed by measuring nitrogen retention, while androgenic activity was determined by the increase in the weight of the ventral prostate. The ratio of these activities provides a measure of the dissociation between the desired anabolic effects and the often-undesirable androgenic effects.

Compound	Relative Anabolic Activity	Relative Androgenic Activity	Anabolic:Androgenic Ratio
Mestanolone	0.8	1.0	0.8
7 α :17 α -dimethyltestosterone	4.2	1.3	3.2
Oxymesterone	1.8	0.36	5.0
Fluoxymesterone	3.8	1.4	2.7

Data from Arnold et al.
(1963)^[6]

Androgen Receptor Binding Affinity

Specific quantitative data for the binding affinity of **Mestanolone** to the androgen receptor (e.g., IC₅₀ or K_i values) are not readily available in the current literature. However, as a DHT derivative, it is expected to have a high binding affinity for the AR. For comparative purposes, the IC₅₀ of DHT for the androgen receptor is in the low nanomolar range.^[7]

Reporter Gene Assay Potency

Similarly, specific EC₅₀ values for **Mestanolone** from androgen receptor transcriptional activation reporter gene assays are not widely reported. The potency in such assays would be expected to correlate with its binding affinity and androgenic potential. For reference, DHT typically exhibits an EC₅₀ in the sub-nanomolar to low nanomolar range in AR reporter gene assays.[8]

Metabolism

Mestanolone, like other 17 α -methylated anabolic steroids, undergoes extensive metabolism in the liver. The primary metabolic pathways involve Phase I reactions (hydroxylation and reduction) and Phase II reactions (conjugation with glucuronic acid or sulfate).[9][10]

Common metabolites of **Mestanolone** are also found after the administration of other 17 α -methylated steroids like methyltestosterone. These include:

- 17 α -methyl-5 α -androstan-3 β ,17 β -diol
- 17 α -hydroxymethyl-5 α -androstan-3 β ,17 β -diol
- 17 α -methyl-5 α -androstan-3 β ,16 β ,17 β -triol
- 17 α -methyl-5 α -androstan-3 β ,16 α ,17 β -triol[9][10]

The detection of these metabolites is crucial for anti-doping control.

Analytical Detection Methods

The detection of **Mestanolone** and its metabolites in biological samples, primarily urine, is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the detection of anabolic steroids. Prior to analysis, the steroids and their metabolites are typically extracted from the urine, subjected to enzymatic hydrolysis to cleave glucuronide and sulfate conjugates, and then derivatized to increase their volatility and improve their chromatographic properties. Trimethylsilyl (TMS) derivatives are

commonly prepared. The mass spectra of the TMS derivatives of **Mestanolone** and its metabolites exhibit characteristic fragmentation patterns that allow for their identification.[5][11][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become an increasingly important tool for the analysis of anabolic steroids. It offers the advantage of directly analyzing conjugated metabolites without the need for hydrolysis and derivatization. This can simplify sample preparation and potentially increase the window of detection. The analysis is typically performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[8][13][14][15][16]

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol describes a method to determine the ability of a test compound, such as **Mestanolone**, to compete with a radiolabeled ligand for binding to the androgen receptor.

Materials:

- Rat ventral prostate tissue
- Radiolabeled androgen (e.g., $[^3\text{H}]\text{-R1881}$)
- Unlabeled R1881 (for standard curve)
- Test compound (**Mestanolone**)
- Assay buffer (e.g., Tris-HCl with additives)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Prepare cytosol containing the androgen receptor from rat ventral prostate tissue.
- In assay tubes, add a fixed concentration of [³H]-R1881.
- For the standard curve, add increasing concentrations of unlabeled R1881.
- For the test compound, add increasing concentrations of **Mestanolone**.
- Add the cytosol preparation to each tube.
- Incubate to allow binding to reach equilibrium.
- Separate the bound from the unbound radioligand (e.g., using hydroxylapatite or charcoal-dextran).
- Measure the radioactivity of the bound fraction using a scintillation counter.
- Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value.



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Figure 2: Workflow for an Androgen Receptor Competitive Binding Assay.

Androgen Receptor Transcriptional Activation Reporter Gene Assay

This assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

Materials:

- Mammalian cell line (e.g., HEK293, PC3)
- Expression vector for the human androgen receptor

- Reporter vector containing an ARE-driven reporter gene (e.g., luciferase, β -galactosidase)
- Transfection reagent
- Cell culture medium
- Test compound (**Mestanolone**)
- Lysis buffer
- Substrate for the reporter enzyme
- Luminometer or spectrophotometer

Procedure:

- Co-transfect the cells with the androgen receptor expression vector and the ARE-reporter vector.
- Plate the transfected cells in a multi-well plate and allow them to attach.
- Treat the cells with various concentrations of **Mestanolone**.
- Incubate for a sufficient time to allow for gene expression.
- Lyse the cells.
- Measure the activity of the reporter enzyme in the cell lysates.
- Plot the reporter activity against the log concentration of **Mestanolone** to determine the EC₅₀ value.

In Vivo Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo method to assess the androgenic and anabolic properties of a substance in castrated male rats.

Animals:

- Peripubertal castrated male rats

Procedure:

- Administer the test substance (**Mestanolone**) daily for a set period (e.g., 10 days) via oral gavage or subcutaneous injection.
- Include a vehicle control group and a positive control group (e.g., treated with testosterone propionate).
- At the end of the treatment period, euthanize the animals.
- Dissect and weigh specific androgen-responsive tissues:
 - Androgenic tissues: Ventral prostate, seminal vesicles.
 - Anabolic tissue: Levator ani muscle.
- Compare the tissue weights of the treated groups to the control group to assess the androgenic and anabolic effects.

Conclusion

Mestanolone is a potent, orally active synthetic androgen with a well-defined mechanism of action through the androgen receptor. Its strong androgenic and weak anabolic properties have been characterized in preclinical studies. While its clinical use has diminished, it remains a relevant compound for research in endocrinology and for the development of analytical methods in anti-doping science. This technical guide provides a foundational understanding of **Mestanolone**, offering detailed protocols and data to support further investigation by the scientific community.

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